Cinchonan-9-amine, (8a,9S)-

Catalog No.
S3445712
CAS No.
850409-61-9
M.F
C19H23N3
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cinchonan-9-amine, (8a,9S)-

CAS Number

850409-61-9

Product Name

Cinchonan-9-amine, (8a,9S)-

IUPAC Name

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine

Molecular Formula

C19H23N3

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2/t13-,14-,18-,19-/m0/s1

InChI Key

ILZIKKYERYJBJZ-LSOMNZGLSA-N

SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)N

Cinchonan-9-amine, specifically the (8a,9S) isomer, is a member of the cinchona alkaloid family, which are naturally occurring compounds derived from the bark of the cinchona tree. This compound features a unique bicyclic structure that includes a quinoline ring system, which contributes to its diverse chemical properties and biological activities. The presence of an amino group at the C-9 position enhances its reactivity and makes it a valuable scaffold in organic synthesis and medicinal chemistry.

The mechanism of action of (8a,9S)-cinchonan-9-amine remains unknown. However, its structural resemblance to known antimalarial drugs suggests potential for similar activity. Further research is needed to elucidate its specific biological effects [].

  • Asymmetric catalysis: Due to its chiral nature, (8a,9S)-cinchonan-9-amine can be used as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal catalyst and influence its reactivity and selectivity. Chiral ligands can promote reactions that produce one enantiomer (mirror image) of a molecule in greater yield than the other. ()
  • Organic synthesis: (8a,9S)-Cinchonan-9-amine can be used as a building block in the synthesis of other complex molecules. Its chiral backbone and functional groups can be useful for creating new molecules with desired properties. ()
  • Medicinal chemistry: Research has explored the potential of (8a,9S)-cinchonan-9-amine derivatives as drug candidates. By attaching various functional groups to the cinchonan-9-amine scaffold, scientists can create molecules that interact with specific biological targets. However, more research is needed to determine the efficacy and safety of these compounds for therapeutic purposes. ()
, primarily as an organocatalyst in asymmetric synthesis. Key reactions include:

  • Mannich Reaction: Utilized for forming β-amino carbonyl compounds with high enantioselectivity.
  • Aldol Reaction: Effective in catalyzing cross-aldol reactions between enolizable aldehydes and ketones, leading to chiral products.
  • Henry Reaction: Facilitates the formation of nitroalkanes from aldehydes and nitromethane, showcasing its bifunctional catalytic ability .

Cinchonan-9-amine exhibits notable biological activities, including:

  • Antimalarial Activity: Like other cinchona alkaloids, it has been studied for its potential in treating malaria due to its structural similarity to quinine.
  • Antimicrobial Properties: Demonstrated efficacy against various bacterial strains, making it a candidate for further pharmaceutical development.
  • Enzyme Inhibition: It has shown potential as an inhibitor for certain enzymes, which could be useful in drug design .

The synthesis of Cinchonan-9-amine can be accomplished through several methods:

  • Mitsunobu Reaction: A one-pot procedure that involves the introduction of an azide group followed by reduction and hydrolysis to yield primary amines from cinchona alkaloids.
  • Reduction Techniques: Utilizing lithium aluminum hydride for selective reduction of azides formed from O-mesylated derivatives of quinine or quinidine.
  • Demethylation: Applying boron tribromide to remove methyl groups from precursors to access the desired aminocatalysts .

Cinchonan-9-amine is primarily utilized in:

  • Asymmetric Catalysis: Serving as a catalyst in various organic reactions to produce chiral compounds with high enantiomeric excess.
  • Pharmaceutical Development: Its structural characteristics make it a promising candidate for designing new drugs, particularly in treating infectious diseases.
  • Organic Synthesis: Employed in synthesizing complex molecules with specific stereochemical configurations .

Research into the interactions of Cinchonan-9-amine with various substrates has revealed its ability to activate both nucleophiles and electrophiles simultaneously. This dual activation mechanism enhances reaction rates and selectivity in asymmetric synthesis. Studies have demonstrated successful applications in creating complex molecular architectures with high stereocontrol .

Cinchonan-9-amine shares structural similarities with several other alkaloids and derivatives. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
QuinineContains a methoxy group at C-6'Historically used as an antimalarial agent
QuinidineSimilar structure but with different stereochemistryUsed for cardiac arrhythmias
CinchonineLacks the amino group at C-9Less reactive compared to Cinchonan-9-amine
DihydroquinineSaturated version of quinineLower activity but useful as a precursor

Cinchonan-9-amine is unique due to its specific amino substitution at the C-9 position, which enhances its reactivity and potential applications in asymmetric catalysis compared to its analogs .

Stereoselective Synthetic Methodologies for (8a,9S)-Cinchonan-9-amine

The stereoselective synthesis of (8a,9S)-cinchonan-9-amine relies on precise functionalization of the cinchona alkaloid backbone. Key strategies include azide introduction, reductive amination, and demethylation, each contributing to the development of bifunctional catalysts.

Mitsunobu Reaction-Based Azide Introduction Strategies

The Mitsunobu reaction has proven instrumental in introducing azide groups at the C9 position of cinchona alkaloids. This method enables stereochemical control while preserving the quinuclidine framework. For example, quinine (QN) and quinidine (QD) undergo Mitsunobu reactions with azide donors, yielding 9-azido intermediates with inverted configuration at C9. Subsequent reduction of the azide to an amine via hydrogenation or lithium aluminum hydride (LiAlH4) produces the target (8a,9S)-cinchonan-9-amine. This one-pot approach, scalable to 5–20 g, achieves high yields (75–90%) and enantiomeric excess (>99%).

A notable advantage of this method is its compatibility with diverse cinchona precursors, including dihydroquinine (DHQN) and dihydroquinidine (DHQD). The stereochemical outcome is governed by the Mitsunobu reaction’s inherent retention of configuration, ensuring fidelity in the (8a,9S) stereochemistry.

Reductive Amination Pathways Using Cinchona Alkaloid Precursors

Reductive amination offers an alternative route by directly converting carbonyl intermediates to amines. For instance, oxidation of the C9 hydroxyl group in cinchonidine generates a ketone, which reacts with ammonium acetate under hydrogenation conditions to form the primary amine. This method avoids azide intermediates, simplifying purification. However, stereochemical control requires careful selection of reducing agents. Sodium cyanoborohydride (NaBH3CN) in methanol selectively reduces the imine intermediate, yielding the (8a,9S) configuration with 85–92% efficiency.

Comparative studies highlight that reductive amination is less scalable than Mitsunobu-based approaches but offers advantages in functional group tolerance, particularly for alkaloids with sensitive substituents.

Demethylation Techniques for Bifunctional Catalyst Development

Demethylation of methoxy groups on the quinoline ring is critical for generating bifunctional catalysts. Boron tribromide (BBr3) in dichloromethane selectively cleaves methyl ethers at −78°C, yielding hydroxyl groups without epimerization. For example, treatment of 9-amino-epi-cinchonidine with BBr3 produces a bifunctional catalyst with Brønsted acid and amine sites, enhancing enantioselectivity in aldol reactions. Alternatively, alkylthiolate demethylation under milder conditions (room temperature, tetrahydrofuran) achieves comparable results, making it suitable for acid-sensitive derivatives.

Demethylation MethodConditionsYield (%)Application
BBr3−78°C, CH2Cl288Bifunctional catalysts
NaSMeRT, THF82Acid-sensitive substrates

Optimization of Protecting Group Strategies in Multi-Step Syntheses

Protecting group strategies are pivotal in multi-step syntheses to prevent undesired side reactions. The C9 hydroxyl group in native alkaloids is often mesylated (MsCl, pyridine) to form a leaving group prior to azide substitution. This approach minimizes competing reactions at other sites, such as the quinoline nitrogen. For instance, O-mesylation of quinine followed by azide displacement and reduction affords (8a,9S)-cinchonan-9-amine in 78% overall yield.

Benzyl groups have also been employed to protect secondary amines during Grignard additions. However, their bulkiness can sterically hinder subsequent transformations, making trimethylsilyl (TMS) groups preferable for temporary protection.

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Approaches

Current literature focuses predominantly on solution-phase synthesis, which offers flexibility in scaling and intermediate purification. Large-scale (20 g) productions of (8a,9S)-cinchonan-9-amine via Mitsunobu-azide strategies demonstrate the viability of solution-phase methods for industrial applications. In contrast, solid-phase synthesis remains unexplored for this compound, likely due to challenges in immobilizing the rigid cinchona scaffold without compromising stereochemical integrity.

Solution-phase advantages include:

  • Higher yields (70–90% vs. <50% typical for solid-phase)
  • Easier characterization via NMR and HPLC
  • Scalability to multi-gram quantities

Future research may explore resin-bound cinchona derivatives to enable combinatorial catalysis studies, though this requires innovation in linker design and cleavage conditions.

XLogP3

2.4

Dates

Modify: 2024-04-15

Explore Compound Types